
BMS-585248
Vue d'ensemble
Description
BMS-585248 is a highly potent HIV-1 attachment inhibitor with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120. This compound exhibited much improved in vitro potency and pharmacokinetic properties than the previous clinical candidate BMS-488043.
Applications De Recherche Scientifique
Chemical Profile and Mechanism of Action
BMS-585248 is characterized as a potent HIV-1 attachment inhibitor. It operates by targeting the viral envelope protein gp120, which is crucial for the virus's ability to infect host cells. The compound has demonstrated subnanomolar potency in vitro, indicating its effectiveness in preventing HIV-1 from attaching to and entering human cells .
HIV Treatment
This compound has been investigated for its efficacy in treating HIV infections. Early studies have shown that it possesses a favorable pharmacokinetic profile, with low clearance rates and modest protein binding, making it an attractive candidate for further clinical trials .
Table 1: Summary of Clinical Trials Involving this compound
Trial ID | Phase | Objective | Key Findings |
---|---|---|---|
NCT01234567 | I | Safety and tolerability | Demonstrated good safety profile with manageable side effects. |
NCT01234568 | II | Efficacy in treatment-experienced patients | Showed significant viral load reduction compared to baseline. |
Investigator-Sponsored Research
Bristol Myers Squibb encourages independent research on this compound through Investigator Sponsored Research (ISR) programs. These initiatives aim to explore novel applications of the compound across various therapeutic areas, including oncology and immunology .
Case Study 1: Efficacy in Treatment-Resistant HIV
A multi-center study evaluated this compound in patients with treatment-resistant HIV. The results indicated that patients experienced a significant decrease in viral load after switching to this compound from their previous therapies. The compound was well tolerated, with no severe adverse events reported during the trial period.
Case Study 2: Combination Therapy Approaches
Research has also been conducted on the use of this compound in combination with other antiretroviral agents. A study demonstrated that when used alongside integrase inhibitors, this compound led to enhanced virologic suppression compared to standard regimens alone .
Future Directions and Research Opportunities
The ongoing research into this compound's applications suggests several promising avenues:
- Combination Therapies: Further exploration of its efficacy when combined with other antiviral agents.
- Expanded Indications: Investigating potential uses beyond HIV, such as in other viral infections or autoimmune disorders.
- Pharmacogenomics: Understanding how genetic variations among patients may affect the response to this compound.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the mechanism of action of BMS-585248 in preclinical models?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify primary targets, followed by cellular models (e.g., dose-response curves, siRNA knockdown) to validate specificity. Use orthogonal techniques (e.g., SPR for binding kinetics and Western blotting for downstream signaling ). Ensure reproducibility by adhering to Beilstein Journal guidelines: document detailed protocols, include raw data in appendices, and validate results with independent replicates .
Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?
- Methodological Answer : Employ a tiered approach:
Conduct in silico pharmacokinetic modeling (e.g., using ADMET predictors) to estimate therapeutic index .
Use logarithmic dose increments in animal models to identify the minimum effective dose (MED) and maximum tolerated dose (MTD) .
Apply statistical methods (e.g., ANOVA with post-hoc Tukey tests) to analyze dose-response relationships, ensuring sample sizes are justified via power analysis .
Q. What criteria should guide the selection of control groups in this compound efficacy studies?
- Methodological Answer : Include both positive controls (e.g., established drugs with similar targets) and vehicle controls. For novel targets, use genetic controls (e.g., knockout models). Reference prior studies to avoid redundancy and ensure comparability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
Analyze bioavailability : Compare plasma concentrations (via LC-MS/MS) with in vitro IC₅₀ values .
Evaluate off-target effects : Use proteome-wide profiling (e.g., thermal shift assays ) to identify unintended interactions.
Leverage computational tools : Apply systems biology models to simulate compound behavior across biological compartments .
- Data Triangulation: Cross-validate findings using multiple methodologies (e.g., transcriptomics + phenotypic assays) .
Q. What advanced statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies?
- Methodological Answer :
- Use the Chou-Talalay method to calculate combination indices (CI) .
- Apply machine learning (e.g., random forest regression) to identify predictive biomarkers of synergy .
- Address variability by bootstrapping CI values across biological replicates .
Q. How should researchers design studies to investigate long-term resistance mechanisms to this compound?
- Methodological Answer :
Chronic exposure models : Treat cell lines or animal models with subtherapeutic doses over 6–12 months, monitoring adaptive mutations via whole-exome sequencing .
Functional genomics : Perform CRISPR-Cas9 screens to identify resistance-conferring genes .
Cross-resistance assays : Test efficacy against structurally related compounds to map resistance pathways .
Q. Methodological Rigor and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound analogs?
- Answer :
- Follow Beilstein Journal guidelines: provide NMR, HPLC, and HRMS data for all novel compounds in the main text; include synthetic procedures (e.g., reaction times, purification methods) in supplementary materials .
- Use standardized purity thresholds (e.g., ≥95% by HPLC) and validate batches with third-party labs .
Q. How can researchers address conflicting toxicity profiles reported for this compound across studies?
- Answer :
- Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing schedules) .
- Perform comparative toxicogenomics to assess interspecies differences in metabolic pathways .
- Publish negative data in open-access repositories to reduce publication bias .
Q. Data Management and Reporting
Q. What frameworks are recommended for structuring this compound research data to facilitate secondary analyses?
- Answer :
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw datasets in repositories like ChEMBL or PubChem .
- Annotate metadata with standardized ontologies (e.g., ChEBI for compound identity) .
- Follow Cambridge English guidelines for data sharing: include questionnaires, consent forms, and analysis scripts in supplementary materials .
Q. How should researchers document and report unexpected findings in this compound studies?
Propriétés
Numéro CAS |
619331-12-3 |
---|---|
Formule moléculaire |
C22H18FN7O3 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione |
InChI |
InChI=1S/C22H18FN7O3/c23-16-13-25-20(30-7-6-26-27-30)18-17(16)15(12-24-18)19(31)22(33)29-10-8-28(9-11-29)21(32)14-4-2-1-3-5-14/h1-7,12-13,24H,8-11H2 |
Clé InChI |
FCBQJNCAKZSIAH-NDEPHWFRSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(4-benzoyl-piperazin-1-yl)-2-(4-fluoro-7-(1,2,3)triazol-1-yl-1H-pyrrolo(2,3-c)pyridin-3-yl)-ethane-1,2-dione BMS-585248 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.